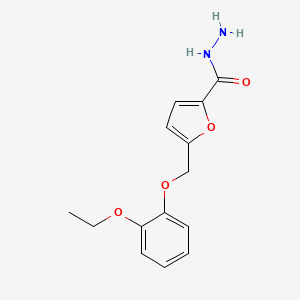

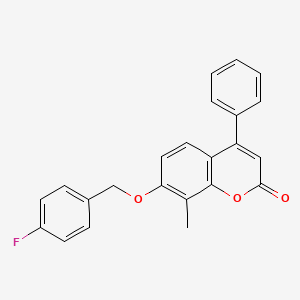

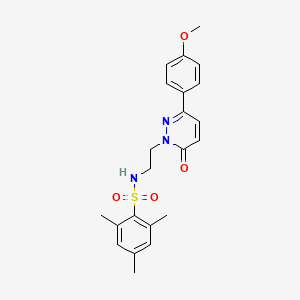

![molecular formula C22H18N2O4S B2431634 N-(4-{3-[(cycloheptylamino)sulfonyl]-4-methoxyphenyl}-3-methylisoxazol-5-yl)acetamide CAS No. 1351821-03-8](/img/structure/B2431634.png)

N-(4-{3-[(cycloheptylamino)sulfonyl]-4-methoxyphenyl}-3-methylisoxazol-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics .

Synthesis Analysis

This involves the methods and procedures used to create the compound. It can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and pH. It can also include the compound’s reactivity and stability .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Synthesis of Isoxazole-Based Heterocycles : A study by Darwish et al. (2014) detailed the synthesis of various heterocycles incorporating the sulfamoyl moiety using cyanoacetamide derivatives. These compounds demonstrated significant in vitro antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Darwish, Atia, & Farag, 2014).

Development of Enzyme Inhibitors : Abbasi et al. (2019) synthesized sulfonamides with benzodioxane and acetamide moieties, exhibiting substantial inhibitory activity against α-glucosidase and acetylcholinesterase, suggesting their use in enzyme inhibition studies (Abbasi et al., 2019).

Antioxidant Activity of Coordination Complexes : Chkirate et al. (2019) reported the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes showed significant antioxidant activity, suggesting their potential in oxidative stress-related studies (Chkirate et al., 2019).

Antibacterial Effects of Chromene Derivatives : Behrami and Dobroshi (2019) synthesized compounds such as chromene derivatives and evaluated their antibacterial activity, indicating their potential in the development of new antibacterial agents (Behrami & Dobroshi, 2019).

Anticonvulsant Agents : Farag et al. (2012) synthesized heterocyclic compounds with a sulfonamide thiazole moiety. Several of these compounds showed protection against picrotoxin-induced convulsion, highlighting their application in anticonvulsant drug research (Farag et al., 2012).

Synthesis of Novel Thiazole, Pyridone, Pyrazole, and Chromene Derivatives : Another study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety. These compounds were also evaluated for their antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Microwave Assisted Synthesis and Enzyme Inhibitory Activities : Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds. They evaluated their inhibition potential against various enzymes, contributing to the development of enzyme inhibitors (Virk et al., 2018).

Antinociceptive Pharmacology : A study by Porreca et al. (2006) characterized the antinociceptive pharmacology of a novel nonpeptidic B1 receptor antagonist, suggesting its application in pain management research (Porreca et al., 2006).

Synthesis and Antibacterial Activity of Acetamide Derivatives : Iqbal et al. (2017) synthesized acetamide derivatives with antibacterial potentials. Their work contributes to the ongoing research in developing new antibacterial agents (Iqbal et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-benzyl-7-hydroxy-N-(2-methoxyphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-28-17-10-6-5-9-15(17)23-21(26)18-19(25)20-16(11-12-29-20)24(22(18)27)13-14-7-3-2-4-8-14/h2-12,25H,13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKSSYOTTUZFCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2431553.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2431554.png)

methanone](/img/structure/B2431560.png)

![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2431561.png)

![Ethyl [(2-cyano-2-phenylvinyl)amino]acetate](/img/structure/B2431568.png)